CID 71354744

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

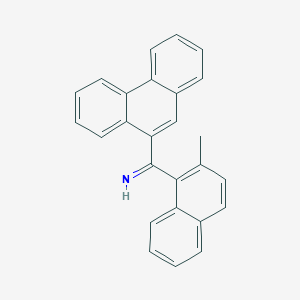

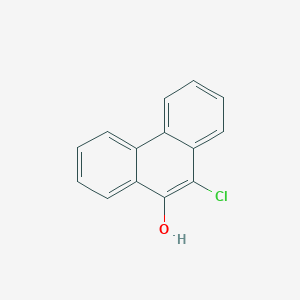

The compound with the identifier “CID 71354744” is known as adrenochrome. Adrenochrome is a chemical compound produced by the oxidation of adrenaline (epinephrine). It has been the subject of limited research from the 1950s through to the 1970s as a potential cause of schizophrenia. Despite its name, adrenochrome is unrelated to the element chromium; instead, the suffix “-chrome” indicates a relationship to color, as pure adrenochrome has a deep violet coloration .

Méthodes De Préparation

Adrenochrome is synthesized through the oxidation of adrenaline. One of the earliest methods employed silver oxide (Ag₂O) as the oxidizing agent. a variety of other oxidizing agents have also been used successfully . The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro.

Analyse Des Réactions Chimiques

Adrenochrome undergoes several types of chemical reactions:

Oxidation: Adrenochrome is produced by the oxidation of adrenaline.

Reduction: Adrenochrome can be reduced back to adrenaline under certain conditions.

Polymerization: In solution, adrenochrome is pink, and further oxidation causes it to polymerize into melanin compounds.

Common reagents used in these reactions include silver oxide for oxidation and various reducing agents for the reduction process. The major products formed from these reactions are melanin compounds and adrenaline.

Applications De Recherche Scientifique

Adrenochrome has been studied for its potential role in mental health disorders, particularly schizophrenia. Researchers Abram Hoffer and Humphry Osmond speculated that adrenochrome is a neurotoxic, psychotomimetic substance and may play a role in schizophrenia and other mental illnesses . the treatment of schizophrenia with antioxidants like vitamin C and niacin, as proposed by Hoffer, remains highly contested and lacks substantial scientific support .

Mécanisme D'action

The exact mechanism of action of adrenochrome is not well understood. It is believed to exert its effects through its neurotoxic and psychotomimetic properties. Adrenochrome may interact with various molecular targets and pathways in the brain, potentially leading to altered neurotransmitter levels and brain function .

Comparaison Avec Des Composés Similaires

Adrenochrome can be compared to other oxidation products of catecholamines, such as:

Adrenolutin: Another oxidation product of adrenaline, which has been studied for its potential psychotomimetic effects.

Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic medication.

Adrenochrome is unique due to its deep violet coloration and its historical association with mental health research. Unlike carbazochrome, which has medical applications, adrenochrome itself does not have any current medical use .

Propriétés

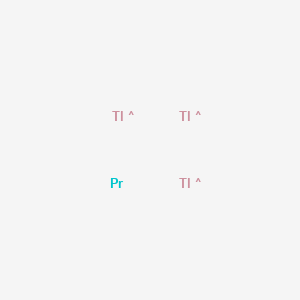

Numéro CAS |

12384-83-7 |

|---|---|

Formule moléculaire |

PrTl3 |

Poids moléculaire |

754.06 g/mol |

InChI |

InChI=1S/Pr.3Tl |

Clé InChI |

RBLIYLHEXTVFMI-UHFFFAOYSA-N |

SMILES canonique |

[Pr].[Tl].[Tl].[Tl] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)

![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)

![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)